

# Incurred Sample Reanalysis in Pharmacokinetic Studies of Desisobutyryl-ciclesonide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Desisobutyryl-ciclesonide |           |
| Cat. No.:            | B192742                   | Get Quote |

An Objective Comparison of Bioanalytical Methodologies and Incurred Sample Reanalysis (ISR) for **Desisobutyryl-ciclesonide** (des-CIC) Pharmacokinetic (PK) Studies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical bioanalytical considerations and incurred sample reanalysis (ISR) practices for the pharmacokinetic assessment of **desisobutyryl-ciclesonide** (des-CIC), the active metabolite of the inhaled corticosteroid, ciclesonide. Ciclesonide is a prodrug that is converted to des-CIC in the lungs, and therefore, robust bioanalytical methods are essential for accurately characterizing its systemic exposure.[1][2][3][4]

Incurred sample reanalysis is a regulatory requirement and a fundamental component of bioanalytical method validation that ensures the reliability and reproducibility of pharmacokinetic data.[5][6] It involves re-analyzing a subset of study samples in a separate analytical run to verify the original results.[5] This process is crucial for identifying potential issues that may not be apparent during pre-study validation using spiked quality control samples, such as metabolite interference, sample inhomogeneity, or instability of the analyte in the matrix from dosed subjects.[7]

# Regulatory Landscape and Best Practices for Incurred Sample Reanalysis







Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR.[7] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline also provides recommendations.[8][9] Key principles and best practices for ISR include:

- Study Applicability: ISR should be conducted for pivotal bioequivalence studies, the first clinical trial in subjects, and studies in special populations.[5][10] For non-clinical GLP studies, ISR is typically performed once per species, per method, matrix, and laboratory.[10]
- Sample Selection: Samples should be representative of the entire study, covering the concentration profile, including points around the maximum concentration (Cmax) and in the elimination phase.[7][8] A common practice is to reanalyze up to 10% of the study samples.

  [7]
- Acceptance Criteria: For small molecules like des-CIC, the results of the reanalysis should be within ±20% of the original result for at least two-thirds (66.7%) of the samples.[5][7]



| Parameter                                | Recommendation                                                                                                             | Source  |  |
|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|---------|--|
| Study Types Requiring ISR                | Pivotal bioequivalence trials, first-in-human trials, patient trials, studies in populations with impaired organ function. | [5][10] |  |
| Number of Samples                        | At least 5% of total study samples; some recommendations suggest up to 10%.                                                | [7][10] |  |
| Sample Selection Strategy                | Representative of the study, including Cmax and elimination phase samples. Random selection is also recommended.           | [7][8]  |  |
| Acceptance Criteria (Small<br>Molecules) | At least 67% of ISR results must be within 20% of the original result.                                                     | [5][7]  |  |
| Investigation Trigger                    | Failure to meet the acceptance criteria requires a documented investigation.                                               | [7]     |  |

# Comparative Bioanalytical Methodologies for Desisobutyryl-ciclesonide

Several highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous determination of ciclesonide and des-CIC in human plasma and serum. While direct comparative ISR data between these methods are not publicly available, a comparison of their reported validation parameters provides insight into their performance and suitability for pharmacokinetic studies that would incorporate ISR.



| Method                        | LLOQ<br>(pg/mL) | Linearity<br>(pg/mL)                                | Inter-<br>assay<br>Precision<br>(%CV)          | Inter-<br>assay<br>Accuracy<br>(%Bias)         | Extractio<br>n<br>Recovery<br>(%) | Biological<br>Matrix |
|-------------------------------|-----------------|-----------------------------------------------------|------------------------------------------------|------------------------------------------------|-----------------------------------|----------------------|
| LC-APCI-<br>MS/MS[11]         | 10              | 10 - 10,000                                         | Not<br>explicitly<br>stated for<br>inter-assay | Not<br>explicitly<br>stated for<br>inter-assay | Not<br>explicitly<br>stated       | Human<br>Plasma      |
| LC-APPI-<br>MS/MS[12]<br>[13] | 1               | 1 - 500                                             | Within<br>9.6%                                 | ± 4.0%                                         | ~85%                              | Human<br>Serum       |
| LC-<br>HRMS/MS[<br>14]        | ~1              | Not<br>specified<br>for<br>quantitative<br>analysis | Not<br>applicable<br>(detection<br>method)     | Not<br>applicable<br>(detection<br>method)     | Not<br>specified                  | Horse<br>Plasma      |

The LC-APPI-MS/MS method demonstrates a tenfold greater sensitivity compared to the LC-APCI-MS/MS method, which is crucial for accurately characterizing the pharmacokinetic profile of des-CIC, especially at lower concentrations.[12] The robustness of this ultrasensitive method was confirmed by good incurred sample reanalysis reproducibility, although the specific data was not published.[12][13]

## **Experimental Protocols**

Below are summaries of the experimental protocols for the validated bioanalytical methods for des-CIC, which would be subject to ISR.

#### LC-APCI-MS/MS Method[11][15]

- Sample Preparation: Liquid-liquid extraction with methyl tert-butyl ether. Mifepristone was used as the internal standard.
- Chromatography: Separation on a C18 column with a gradient elution of 0.1% formic acid solution and methanol.



 Detection: Positive atmospheric pressure chemical ionization (APCI) with selective multiple reaction monitoring (SRM).

### LC-APPI-MS/MS Method[12][13]

- Sample Preparation: Liquid-liquid extraction with 1-chlorobutane. Ciclesonide-d11 and des-CIC-d11 were used as internal standards.
- Chromatography: Reversed-phase liquid chromatography. The total analysis time was 4.7 minutes per injection.
- Detection: Atmospheric pressure photoionization-tandem mass spectrometry (APPI-MS/MS).

## **Visualizing the Workflow**

The following diagrams illustrate the key processes in a pharmacokinetic study involving ISR.





Click to download full resolution via product page

Pharmacokinetic Study Workflow with ISR





Click to download full resolution via product page

Sample Analysis and Reanalysis Process

## Conclusion

Incurred sample reanalysis is an indispensable tool for ensuring the quality and reproducibility of bioanalytical data in pharmacokinetic studies of **desisobutyryl-ciclesonide**. While direct comparative ISR data for different des-CIC bioanalytical methods are not readily available in the published literature, the existing validated LC-MS/MS methods, particularly those utilizing APPI for enhanced sensitivity, provide a robust foundation for such studies. Adherence to regulatory guidelines for the design, execution, and acceptance criteria of ISR is paramount. The information and protocols presented in this guide offer a framework for researchers to develop and implement a comprehensive ISR program, thereby enhancing the confidence in the pharmacokinetic data generated for this important respiratory therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equivalent pharmacokinetics of the active metabolite of ciclesonide with and without use of the AeroChamber Plus spacer for inhalation PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. kcasbio.com [kcasbio.com]
- 9. database.ich.org [database.ich.org]
- 10. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of ciclesonide and its active metabolite desisobutyrylciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontagelab.com [frontagelab.com]
- 14. madbarn.com [madbarn.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Incurred Sample Reanalysis in Pharmacokinetic Studies of Desisobutyryl-ciclesonide: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192742#incurred-sample-reanalysis-for-desisobutyryl-ciclesonide-pharmacokinetic-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com